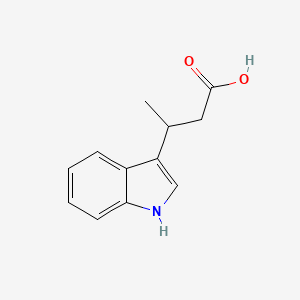

3-(1H-indol-3-yl)butanoic acid

Overview

Description

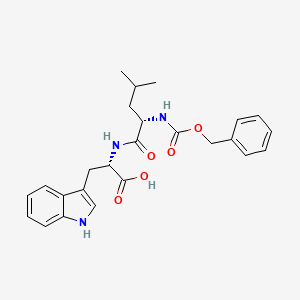

3-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .

Synthesis Analysis

The synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been reported in the literature . The process involves a one-pot synthesis in ionic liquid .

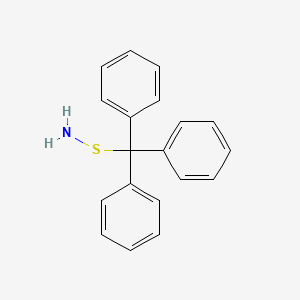

Molecular Structure Analysis

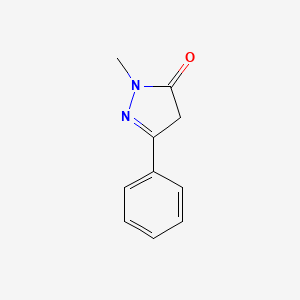

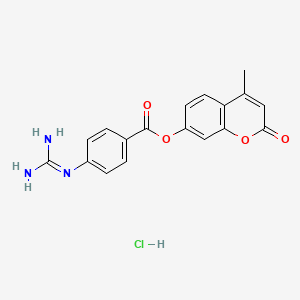

The molecular formula of this compound is C12H13NO2 . The molecular weight is 203.24 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .

Chemical Reactions Analysis

As a plant hormone, IBA is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants . It is also used in plant tissue culture to initiate root formation in vitro in a procedure called micropropagation .

Physical And Chemical Properties Analysis

This compound is a white to light-yellow crystalline solid . It melts at 125 °C in atmospheric pressure and decomposes before boiling . The density of the compound is 1.252 g/cm3 .

Scientific Research Applications

Enzyme Inhibition and Drug Design

3-(1H-indol-3-yl)butanoic acid and its derivatives have been explored for their potential as enzyme inhibitors. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibiting potent urease inhibitory potential (Nazir et al., 2018). This indicates potential applications in drug design targeting specific enzymatic pathways.

Metal Complex Studies

Research by Mubarak and El-Bindary (2010) involved the study of metal−ligand complexes with 4-(1H-indol-3-yl)butanoic acid. They determined the stability constants of these complexes with various metals, providing insights into the thermodynamic properties of these interactions (Mubarak & El-Bindary, 2010). Such studies are crucial for understanding the role of metal ions in biological systems and drug development.

Antimicrobial and Antifungal Activities

Schiff bases derived from compounds like 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, closely related to this compound, have been shown to exhibit significant antimicrobial and antifungal activities. Radhakrishnan et al. (2020) highlighted the potential of these compounds in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Anti-parasitic Activity

Pathak et al. (2017) synthesized bismuth(III) complexes derived from indole-carboxylic acids, including 4-(1H-indol-3-yl)butanoic acid, and tested their anti-bacterial and anti-parasitic activity. They found these compounds to be effective against Helicobacter pylori and Leishmania, with low toxicity toward mammalian cells (Pathak et al., 2017).

Algicidal Effects in Hydroponics

Nonomura et al. (2001) reported the algicidal activity of 3-(3-indolyl)butanoic acid, closely related to this compound, in controlling green algae in hydroponic culture of tomato plants. This compound effectively prevented the growth of algae at specific concentrations, indicating its potential as a non-phytotoxic algicide for hydroponically cultured crops (Nonomura et al., 2001).

Synthesis of Novel Compounds and Biological Evaluation

The synthesis of indole-containing compounds and their subsequent biological evaluation is a significant area of research. For instance, Berestovitskaya et al. (2018) synthesized a series of indole-containing γ-aminobutyric acids, derived from 4-(indol-3-yl)-2-pyrrolidones, and evaluated their neuropsychotropic activity. This research highlights the potential of this compound derivatives in developing new pharmaceuticals (Berestovitskaya et al., 2018).

Antibacterial Activity and Crop Protection

Matsuda et al. (1998) demonstrated the antibacterial activity of 3-(3-indolyl)butanoic acid against Ralstonia solanacearum, a pathogen causing bacterial wilt in tomato plants. Their research showed that this compound effectively controlled the pathogen without affecting the growth of tomato plants, suggesting its use in agricultural crop protection (Matsuda et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

3-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid (IBA), is a member of the auxin family of plant hormones . It primarily targets multiple receptors in plants and binds with high affinity . It has been found to interact with Beta-2-microglobulin, T-cell receptor alpha chain C region, T-cell receptor beta-1 chain C region, and Aromatic-amino-acid aminotransferase .

Mode of Action

The compound interacts with its targets, leading to a variety of biological responses. It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and basic auxin natively occurring and functioning in plants . IAA generates the majority of auxin effects in intact plants, making it the most potent native auxin .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to plant growth and development. As a precursor to IAA, it plays a crucial role in the auxin signaling pathway . This pathway is essential for various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism.

Pharmacokinetics

As a plant hormone, it is likely to be synthesized in plant tissues where it is needed and degraded after it has fulfilled its function .

Result of Action

The action of this compound results in a wide range of effects at the molecular and cellular levels. These include promoting cell division and elongation, influencing tissue differentiation, and regulating gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light, temperature, and pH can affect the synthesis, degradation, and activity of auxins . Therefore, these factors should be considered when studying the effects of this compound.

Biochemical Analysis

Biochemical Properties

3-(1H-indol-3-yl)butanoic acid is a vital plant growth regulator that interacts with various enzymes, proteins, and other biomolecules. It is thought to be a precursor of indole-3-acetic acid, the most abundant and basic auxin naturally occurring in plants . This conversion suggests that this compound serves as a storage sink for indole-3-acetic acid in plants . The compound’s interactions with enzymes involved in β-oxidation of fatty acids are crucial for its conversion and subsequent biological activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an auxin, it promotes cell elongation, division, and differentiation in plant tissues . The compound’s role in root induction and formation is particularly notable, as it stimulates the development of root structures from plant cuttings . This effect is mediated through its impact on gene expression and signaling pathways that regulate root growth and development .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to indole-3-acetic acid through a process similar to β-oxidation of fatty acids . This conversion allows the compound to function as a storage form of indole-3-acetic acid, which is then released to exert its effects on plant growth and development . The binding interactions with enzymes involved in this conversion are critical for its activity. Additionally, this compound may interact with specific receptors and proteins that mediate its effects on gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is typically dissolved in alcohol for use in plant rooting, and the solution should be stored in a cool, dark place to maintain its efficacy . Over time, the stability of the compound can affect its long-term impact on cellular function. Studies have shown that this compound remains effective in promoting root formation when stored and used under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in plant tissue culture media. Concentrations typically range from 0.1 to 10 mg/L, depending on the plant species and desired outcomes . Higher concentrations may lead to toxic or adverse effects, while optimal dosages promote robust root growth and development

Metabolic Pathways

This compound is involved in metabolic pathways related to auxin biosynthesis and metabolism. It is converted to indole-3-acetic acid through a process similar to β-oxidation of fatty acids . This conversion involves enzymes and cofactors that facilitate the transformation and subsequent biological activity of the compound. The metabolic pathways of this compound are essential for its role as a plant growth regulator and its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in plant tissues . The compound’s transport mechanisms are crucial for its effective distribution and function as a plant hormone. Understanding these transport processes provides insights into its role in regulating plant growth and development .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its role as a plant growth regulator .

Properties

IUPAC Name |

3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTJMKYSKNYTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297929 | |

| Record name | 3-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-20-8 | |

| Record name | 3569-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)